(2-Chloro-4-fluorophenyl)trimethylsilane

Description

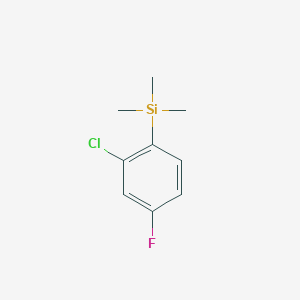

(2-Chloro-4-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₂ClFSi (IUPAC name: trimethyl(2-chloro-4-fluorophenyl)silane). It features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, bonded to a trimethylsilyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis as a protecting group or intermediate. Its synthesis typically involves halogenation and silylation reactions, as exemplified by protocols akin to those used for related aryltrimethylsilanes .

Properties

Molecular Formula |

C9H12ClFSi |

|---|---|

Molecular Weight |

202.73 g/mol |

IUPAC Name |

(2-chloro-4-fluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |

InChI Key |

WKIAKGAJOMKRDN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-fluorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of (2-chloro-4-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyltrimethylsilane derivatives .

Scientific Research Applications

(2-Chloro-4-fluorophenyl)trimethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It can be used in the preparation of silicon-containing polymers and materials with unique properties.

Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the chlorine and fluorine substituents. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group can also stabilize reactive intermediates, enhancing the efficiency of these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous aryltrimethylsilanes, focusing on substituent effects, reactivity, and applications. Key comparisons include:

Table 1: Comparative Properties of Aryltrimethylsilanes

Key Findings:

Substituent Effects: Chlorine and fluorine substituents in this compound create a synergistic electron-withdrawing effect, enhancing its stability in electrophilic reactions compared to monosubstituted analogs like (4-Chlorophenyl)trimethylsilane . The CF₃ group in (Trifluoromethyl)trimethylsilane exerts a stronger electron-withdrawing effect, making it more reactive but less hydrolytically stable .

Reactivity in Cross-Coupling Reactions :

- The 2-Cl, 4-F substitution pattern facilitates Suzuki-Miyaura couplings, as seen in the synthesis of fused-pyrazolone derivatives . This contrasts with (3-Nitrophenyl)trimethylsilane, where the nitro group can hinder coupling efficiency due to excessive electron deficiency.

Hydrolytic Stability :

- Trimethylsilyl groups with bulky or electron-donating substituents (e.g., methyl) exhibit higher resistance to hydrolysis. In contrast, electron-withdrawing groups like Cl and F reduce stability, requiring anhydrous conditions for handling .

Safety and Handling :

- Unlike (Trifluoromethyl)trimethylsilane, which requires stringent safety protocols due to its volatility and reactivity , this compound is relatively stable under inert atmospheres but may release HCl/HF upon decomposition.

Research Implications

The dual halogen substitution in this compound offers a balance between reactivity and stability, making it advantageous in multi-step syntheses. However, its hydrolytic sensitivity necessitates careful optimization of reaction conditions. Future studies could explore its utility in photoaffinity labeling or as a directing group in C–H functionalization, building on methodologies developed for related silanes .

Biological Activity

(2-Chloro-4-fluorophenyl)trimethylsilane is a silane compound characterized by the presence of a chloro and a fluorine substituent on a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The unique structural features of this compound may influence its interactions with biological targets, making it a subject of interest for research into drug development and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a phenyl ring substituted with chlorine and fluorine atoms, along with three methyl groups attached to silicon.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and interaction with cellular pathways. The presence of halogen substituents can enhance the compound's reactivity and selectivity towards specific biological targets.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with molecular targets, such as enzymes or receptors. These interactions can lead to either inhibition or activation of specific biochemical pathways, which may result in therapeutic effects.

Inhibition Studies

A series of studies have evaluated the inhibitory potential of this compound against various enzymes. For instance, compounds structurally similar to this silane have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes.

The data suggest that modifications in the substituent positions can significantly affect the inhibitory potency against these enzymes.

Case Studies

One notable study investigated the biological evaluation of triazole derivatives, revealing that compounds with similar structural motifs exhibited potent antifungal activity. Compounds bearing halogenated phenyl groups demonstrated improved binding affinity and selectivity towards fungal targets, indicating a potential avenue for developing antifungal agents based on this compound derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the chloro and fluorine substituents in enhancing biological activity. The presence of these groups can influence the electronic properties and steric factors, leading to improved interactions with target proteins.

Key Insights from SAR Studies:

- Fluorine Substitution : Enhances lipophilicity and metabolic stability.

- Chlorine Substitution : Potentially increases binding affinity through halogen bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.